molecular formula C15H12ClFN4O2S B2734485 2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol CAS No. 1226432-27-4

2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol

Cat. No.: B2734485
CAS No.: 1226432-27-4
M. Wt: 366.8
InChI Key: YSKQJRIVJRRDOW-UHFFFAOYSA-N
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Description

2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol is a synthetic compound belonging to the pyrimidinol class of molecules It is notable for its complex structure, which features multiple functional groups, including a chlorofluorophenyl group, an oxadiazole ring, and a pyrimidinol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol typically involves multiple steps, starting with the preparation of intermediates:

  • Synthesis of the 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole: : This involves the reaction of 3-chloro-4-fluorobenzonitrile with a nitrating agent to form the corresponding oxadiazole ring.

  • Formation of the Methylsulfanyl Intermediate: : The oxadiazole intermediate is then reacted with a thiomethylating agent under basic conditions to introduce the methylsulfanyl group.

  • Construction of the Pyrimidinol Core: : This step involves the reaction of the methylsulfanyl intermediate with an ethylated pyrimidine derivative under acidic conditions.

Industrial Production Methods

Scaling up the synthesis for industrial production typically requires optimization of reaction conditions, such as temperature, pressure, solvent systems, and catalysts, to maximize yield and purity. Continuous flow reactors and advanced purification techniques may be employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the nitro groups on the oxadiazole ring, converting them into amines.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents like alkyl, halogen, or nitro groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Halogenation reagents such as chlorine gas or bromine in the presence of a Lewis acid catalyst.

Major Products

  • Sulfoxides and Sulfones: : Products of oxidation reactions at the sulfanyl group.

  • Amines: : Major products of the reduction of nitro groups on the oxadiazole ring.

  • Various Substituted Derivatives: : Resulting from electrophilic substitution reactions on the aromatic ring.

Scientific Research Applications

2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol has several potential scientific research applications:

  • Chemistry: : Its complex structure and functional groups make it a useful intermediate for synthesizing other bioactive molecules and studying reaction mechanisms.

  • Biology: : Studies have explored its potential as a modulator of various biological pathways, including enzyme inhibition and receptor interaction.

  • Medicine: : Preliminary research suggests possible applications in developing therapeutic agents for treating infectious diseases and cancer due to its bioactive properties.

  • Industry: : The compound's unique chemical properties make it a candidate for materials science applications, such as developing new polymers and advanced materials.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

  • Molecular Targets and Pathways: : The compound is believed to interact with specific enzymes and receptors, modulating their activity and affecting downstream biological pathways. The exact molecular targets and pathways are still under investigation but may include key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Unique Structural Features: : The presence of the 3-(3-Chloro-4-fluorophenyl) group and the 1,2,4-oxadiazole ring makes this compound unique compared to other pyrimidinols.

  • List of Similar Compounds: : Examples of related compounds include:

    • 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol

    • 2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol

These comparisons highlight the structural uniqueness and potential of 2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol in various scientific contexts.

Conclusion

This compound is a compound of significant interest in the scientific community Its intricate structure, diverse reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study

Properties

IUPAC Name

2-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O2S/c1-2-9-6-12(22)19-15(18-9)24-7-13-20-14(21-23-13)8-3-4-11(17)10(16)5-8/h3-6H,2,7H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKQJRIVJRRDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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